N-(3,4-dichlorophenyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a dichlorophenyl group, a thiadiazole ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Thiophene Moiety: The thiophene ring is introduced through a coupling reaction with a thiophene derivative, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached via a nucleophilic substitution reaction, where the dichlorophenylamine reacts with an appropriate electrophilic intermediate.
Final Assembly: The final compound is assembled by linking the thiadiazole and thiophene moieties through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the amide or thiadiazole moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the dichlorophenyl or thiophene rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amides, thiadiazole derivatives.
Substitution: Halogenated derivatives, alkylated or arylated products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent, with studies focusing on its ability to modulate specific biological pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. For example:
Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.
Anticancer Activity: The compound may induce apoptosis in cancer cells by targeting specific proteins or pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
- **N-(3,4-dichlorophenyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide shares structural similarities with other thiadiazole derivatives, such as:
- N-(3,4-dichlorophenyl)-2-((5-(2-(furan-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- N-(3,4-dichlorophenyl)-2-((5-(2-(pyridin-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Uniqueness
- Structural Features : The presence of both dichlorophenyl and thiophene moieties in the same molecule is relatively unique, providing distinct electronic and steric properties.
- Biological Activity : The combination of these structural features may result in unique biological activities, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-[5-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O2S3/c17-11-4-3-9(6-12(11)18)19-14(24)8-26-16-22-21-15(27-16)20-13(23)7-10-2-1-5-25-10/h1-6H,7-8H2,(H,19,24)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAIFYPNYVCWQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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